Thymidylate Synthase (TS) Inhibition: High-Affinity Binding Compared to Natural Substrate
6-Azathymidine demonstrates potent inhibitory activity against thymidylate synthase (TS), a key enzyme in DNA synthesis. Binding affinity studies reveal a Ki value as low as 0.090 nM against purified recombinant human TS [1]. In contrast, the natural substrate thymidine exhibits a Km value for thymidine kinase of 8.3 μM [2], indicating a significantly weaker interaction with related nucleoside-processing enzymes. This high-affinity binding to TS positions 6-Azathymidine as a potent inhibitor, not merely a substrate analog.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.090 nM (vs. recombinant human TS) |
| Comparator Or Baseline | Thymidine: Km = 8.3 μM (vs. thymidine kinase) |
| Quantified Difference | ~92,000-fold difference in affinity, though against different enzymes; illustrates high potency of 6-Azathymidine for TS. |
| Conditions | In vitro enzyme assay with purified recombinant human TS from E. coli [1]; Thymidine kinase assay [2]. |
Why This Matters
For researchers studying DNA synthesis or developing TS inhibitors, this high-affinity interaction is a critical selection criterion that cannot be met by standard thymidine.
- [1] BindingDB. (n.d.). Ki data for 6-azathymidine against thymidylate synthase (Entry ID: 50005778). View Source
- [2] BRENDA. (n.d.). Information on EC 2.1.1.45 - thymidylate synthase. View Source
